1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8BrFO2 It is a cyclopropane derivative that features a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid group
Preparation Methods
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-fluorobenzene.
Cyclopropanation: The phenyl ring undergoes cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents such as potassium permanganate or sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: Lacks the bromine atom, which may affect its reactivity and applications.
1-(2-Bromo-4-chlorophenyl)cyclopropanecarboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYFEPARIYFIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314779-98-0 |
Source
|
Record name | 1-(2-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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